5-Iodo-4-methyl-2-nitroaniline
Description
Significance of Aryl Halides in Organic Synthesis
Aryl halides, or haloarenes, are organic compounds where a halogen atom is directly bonded to an aromatic ring. Current time information in Bangalore, IN. This structural motif is a cornerstone of modern organic synthesis. Aryl halides serve as crucial precursors in the creation of a wide range of organic molecules, including pharmaceuticals, agrochemicals, dyes, and plastics. Their utility stems from their ability to participate in a variety of powerful chemical transformations.
One of the most significant applications of aryl halides is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions, often employing palladium catalysts, allow for the efficient formation of new carbon-carbon bonds. The reactivity of the aryl halide in these processes is dependent on the nature of the halogen, with iodides generally being more reactive than bromides or chlorides. Furthermore, aryl halides can be converted into organometallic reagents, like Grignard or organolithium compounds, which are potent nucleophiles in their own right. Current time information in Bangalore, IN. When the aromatic ring is substituted with electron-withdrawing groups, aryl halides can also undergo nucleophilic aromatic substitution (SNAr) reactions. Current time information in Bangalore, IN.
Role of Substituted Anilines in Chemical Science
Substituted anilines are a broad class of chemical compounds derived from aniline (B41778), where one or more hydrogen atoms on the benzene (B151609) ring or the amino group have been replaced by other functional groups. bldpharm.com These compounds are fundamental building blocks in chemical science, serving as key starting materials for a multitude of more complex molecules. Their applications are extensive, ranging from the synthesis of pharmaceuticals and agrochemicals to the production of dyes and polymers. bldpharm.com
The chemical behavior of a substituted aniline is profoundly influenced by the nature and position of its substituents. Electron-donating groups tend to increase the electron density on the aromatic ring and enhance the basicity of the amino group, while electron-withdrawing groups have the opposite effect. researchgate.net This tunability allows chemists to fine-tune the reactivity of the molecule for specific synthetic purposes. Substituted anilines are commonly used in diazotization reactions to form diazonium salts, which are versatile intermediates that can be converted into a wide array of other functional groups. researchgate.net They are also key components in the synthesis of heterocyclic compounds, such as benzothiazoles and cinnolines. bldpharm.com
Positioning of 5-Iodo-4-methyl-2-nitroaniline within Aromatic Chemistry Studies
This compound is a member of the halogenated nitroaniline family and serves as a valuable research chemical and synthetic intermediate. Its structure, featuring an iodo, a methyl, and a nitro group on the aniline framework, makes it a specialized building block in organic synthesis. The presence of the iodo group is particularly significant, as the high polarizability of the carbon-iodine bond makes this compound an excellent substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is a distinct advantage over its chloro- or bromo-analogues, which are typically less reactive.
The nitro group at the 2-position and the amino group at the 1-position activate the aromatic ring for various transformations, while the methyl group at the 4-position introduces steric bulk and can influence the regioselectivity of reactions. Research involving this and structurally similar compounds often focuses on their utility in constructing more complex molecules, particularly for applications in life sciences and materials science. The synthesis of this compound itself typically proceeds via the iodination of its precursor, 4-methyl-2-nitroaniline (B134579).
Detailed Research Findings
While extensive research dedicated solely to this compound is not widely published, its chemical properties and reactivity can be understood through the analysis of its functional groups and by comparison to closely related compounds.
Physicochemical Properties
A collection of key physical and chemical properties for this compound is presented in the interactive table below.
| Property | Value |
| CAS Number | 97113-38-7 |
| Molecular Formula | C₇H₇IN₂O₂ |
| Molecular Weight | 278.05 g/mol |
| IUPAC Name | This compound |
| Appearance | White to brown solid |
Note: Some physical properties such as melting and boiling points are not consistently reported in the literature.
Synthesis and Reactivity
The primary application of this compound in a research context is as a synthetic intermediate. Its reactivity is dominated by the interplay of its three substituents on the aromatic ring.
Cross-Coupling Reactions: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions. Due to the higher reactivity of aryl iodides compared to other aryl halides, this compound is an ideal candidate for reactions like Suzuki, Heck, and Sonogashira couplings to introduce new carbon-carbon or carbon-heteroatom bonds at the 5-position.
Modification of the Amino Group: The amino group can undergo standard transformations such as acylation, alkylation, and diazotization. Diazotization would convert the amino group into a diazonium salt, which could then be replaced by a variety of other functional groups, further expanding the synthetic utility of the molecule.
Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group, yielding a diaminotoluene derivative. This transformation opens up pathways to other classes of compounds, such as benzimidazoles, upon reaction with appropriate reagents.
The synthesis of this compound is typically achieved through the electrophilic iodination of 4-methyl-2-nitroaniline. Various iodinating agents can be employed for this purpose.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-4-methyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUCZFZAZUDTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296939 | |
| Record name | 5-Iodo-4-methyl-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97113-38-7 | |
| Record name | 5-Iodo-4-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97113-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-4-methyl-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Iodo 4 Methyl 2 Nitroaniline and Analogous Structures
Direct Iodination Strategies
Direct iodination of an appropriately substituted aromatic precursor, such as 4-methyl-2-nitroaniline (B134579), represents the most straightforward conceptual approach to 5-Iodo-4-methyl-2-nitroaniline. However, the success of such a strategy is contingent upon controlling the regioselectivity of the electrophilic aromatic substitution, which is dictated by the combined electronic and steric effects of the substituents already present on the aromatic ring. In 4-methyl-2-nitroaniline, the strongly activating, ortho, para-directing amino group is in competition with the weakly activating, ortho, para-directing methyl group and the strongly deactivating, meta-directing nitro group. The target C-5 position is meta to the powerful amino director, making direct iodination at this site challenging.
Electrophilic Aromatic Iodination Approaches
Electrophilic aromatic iodination is a fundamental method for forming aryl-iodine bonds. Unlike other halogens, molecular iodine (I₂) is the least reactive halogen in aromatic substitutions and typically requires activation to effect substitution on anything other than the most electron-rich aromatic rings. commonorganicchemistry.com For substrates like substituted anilines, various iodinating systems have been developed.
Common reagents for this transformation include:
N-Iodosuccinimide (NIS) : Often used with an acid catalyst, NIS is a mild and effective source of electrophilic iodine for a range of substrates, including anilines and phenols. commonorganicchemistry.comorganic-chemistry.org
Iodine Monochloride (ICl) : A more reactive electrophilic iodinating agent than I₂, ICl can be used for direct iodination under mild conditions. nih.gov
Iodine and an Oxidizing Agent : This is a widely used approach where molecular iodine is combined with an oxidant to generate a more potent electrophilic species in situ.
The regiochemical outcome is determined by the directing effects of the existing groups. For the precursor 4-methyl-2-nitroaniline, the powerful ortho, para-directing amino group would favor substitution at the C-3 and C-5 positions. The nitro group, a strong deactivator, directs incoming electrophiles to the C-5 position (meta to itself). The methyl group directs to the C-3 and C-5 positions. The convergence of these directing effects on the C-5 position suggests that direct iodination is plausible, though competitive iodination at the more electronically favored C-3 position is a significant possibility.
Oxidative Iodination Protocols
Oxidative iodination methods are essential for iodinating aromatic rings that are not sufficiently activated for substitution by molecular iodine alone. jove.comjove.com These protocols involve the in-situ generation of a highly electrophilic iodine species, often represented as I⁺, from a less reactive iodine source like I₂ or an iodide salt (e.g., KI). libretexts.orggoogle.com
A variety of oxidizing agents can be employed for this purpose, each with specific advantages regarding reactivity, cost, and environmental impact. The choice of oxidant and reaction conditions can influence the yield and regioselectivity of the iodination.
| Oxidizing Agent | Iodine Source | Typical Conditions | Reference |
| Nitric Acid (HNO₃) | I₂ | Acidic medium | jove.comjove.com |
| Hydrogen Peroxide (H₂O₂) | KI or I₂ | Aqueous or alcoholic solvent, often with acid | libretexts.orgresearchgate.net |
| Iodic Acid (HIO₃) | I₂ | Acidic, aqueous solvent | google.comresearchgate.net |
| Ammonium (B1175870) Peroxodisulfate | KI | Aqueous methanol, room temperature | organic-chemistry.org |
| Copper(II) Salts (e.g., CuCl₂) | I₂ | Various solvents | libretexts.org |
For a deactivated substrate like 4-methyl-2-nitroaniline, a strong oxidative system would be necessary to achieve efficient conversion. For instance, using potassium iodide with an oxidizing agent like hydrogen peroxide in an acidic medium can generate hypoiodous acid (HIO) or a related species, which then acts as the electrophile. manac-inc.co.jp
Mechanistic Considerations in Iodination Reactions
The mechanism of electrophilic aromatic iodination follows the classical pathway for electrophilic aromatic substitution (SEAr). The reaction can be broken down into three principal steps:
Generation of the Electrophile : An oxidizing agent or Lewis acid activates the iodine source (e.g., I₂) to generate a potent electrophilic species, such as the iodonium ion (I⁺) or a complex that behaves as an I⁺ donor. libretexts.org For example, the reaction of I₂ with an oxidizing agent like nitric acid can be simplified as: I₂ + [O] → 2I⁺
Attack of the Aromatic Ring : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic iodine species. This step is typically the rate-determining step of the reaction. It results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the substituents on the ring; electron-donating groups stabilize the positive charge, accelerating the reaction.
Deprotonation : A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final iodinated product.
Multistep Synthetic Routes Involving Precursor Functionalization
Given the potential for poor regioselectivity in a direct iodination approach, multistep synthetic sequences offer a more controlled and often more reliable pathway to this compound. libretexts.org These routes involve the strategic selection of a simpler starting material and the sequential introduction of the required functional groups, leveraging their directing effects at each stage to build the desired substitution pattern.
Precursor Selection and Derivatization
A standard strategy to control reactions on an aniline (B41778) ring is the temporary protection of the highly activating and oxidatively sensitive amino group. This is typically achieved by acetylation with acetic anhydride to form an acetanilide. The resulting acetamido group is still an ortho, para-director but is less activating and provides steric hindrance, offering better control over subsequent electrophilic substitution reactions. azom.commagritek.com
Example Derivatization Pathway:
Step 1: Protection: o-Toluidine is reacted with acetic anhydride to form N-(2-methylphenyl)acetamide.
Step 2: Introduction of Functional Groups: The protected intermediate is then subjected to nitration and iodination. The order of these steps is crucial for achieving the correct isomer.
Nitro Group Introduction and Transformation Pathways
The introduction of a nitro group onto an aromatic ring is almost universally accomplished via electrophilic aromatic nitration. wikipedia.org The standard reagent for this transformation is a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. libretexts.org
Considering a multistep synthesis starting from o-toluidine, two primary sequences for introducing the nitro and iodo groups can be envisioned:
Pathway A: Nitration followed by Iodination
Nitration of N-(2-methylphenyl)acetamide : The acetamido group is a strong ortho, para-director. Nitration will yield a mixture of products, primarily N-(4-methyl-2-nitrophenyl)acetamide and N-(2-methyl-6-nitrophenyl)acetamide.
Separation and Hydrolysis : The desired 4-nitro isomer is separated from the mixture. The protecting acetyl group is then removed by acid- or base-catalyzed hydrolysis to yield 4-methyl-2-nitroaniline . chemicalbook.com
Iodination : This precursor is then iodinated as described in the direct iodination strategies (Section 2.1). The directing effects of the -NH₂, -NO₂, and -CH₃ groups converge to favor substitution at the C-5 position.
Pathway B: Iodination followed by Nitration
Iodination of N-(2-methylphenyl)acetamide : The strong ortho, para-directing acetamido group, combined with the ortho, para-directing methyl group, will strongly favor iodination at the C-4 position, which is para to the acetamido group. This would yield N-(4-iodo-2-methylphenyl)acetamide.
Nitration : The next step would be the nitration of this iodinated intermediate. The acetamido group is the most powerful director, and its ortho positions (C-3 and C-5) are available. This step would likely produce a mixture of nitro isomers.
Hydrolysis : Removal of the acetyl group would yield the final product.
Amination and Methylation Strategies
The synthesis of substituted nitroanilines often involves the strategic introduction of amino and methyl groups onto an aromatic core. Amination can be achieved through various methods, including the nitration of an existing aniline derivative, which is then followed by other modifications.
A common strategy involves the protection of the amino group of a starting aniline, followed by nitration and subsequent deprotection. For instance, in the synthesis of the analogous compound 4-methyl-2-nitroaniline, 4-methylaniline (p-toluidine) can be used as the starting material. The amino group is first protected, for example, by reacting it with ethyl chloroformate to form an N-carbamate. This protected intermediate is then nitrated. The protecting group is subsequently removed via hydrolysis to yield the final product.
Another approach is the direct amination of a nitroaromatic compound. Modern methods have explored transition-metal-free, regioselective C-H amination of nitrobenzenes. This can be achieved through a C(sp²)–H/N–H cross-coupling reaction between an electron-deficient nitroarene and an amine, facilitated by a base like sodium tert-butoxide or potassium tert-butoxide in a solvent such as DMSO or DMF under an oxygen atmosphere researchgate.net. This method allows for the direct formation of a C-N bond at a position para to the nitro group researchgate.net.
The synthesis of isomers like 2-methyl-5-nitroaniline can start from o-toluidine. A typical procedure involves the slow addition of a nitrating mixture (e.g., nitric acid and sulfuric acid) to a solution of o-toluidine in concentrated sulfuric acid at low temperatures (e.g., -10 °C) chemicalbook.com. After the reaction, the mixture is neutralized to precipitate the product, which can be collected by filtration chemicalbook.com.
Table 1: Comparison of Amination Strategies for Nitroaniline Analogs
| Strategy | Starting Material Example | Key Reagents | General Approach | Reference |
|---|---|---|---|---|
| Nitration of Protected Aniline | 4-methylaniline | Ethyl chloroformate (protection), Nitrating agent, Acid/Base (deprotection) | Protection of amine, nitration of the aromatic ring, followed by deprotection. | patsnap.com |
| Direct C-H Amination | Nitrobenzene | Amine (e.g., 1,2,3,4-tetrahydroquinoline), tBuONa or tBuOK, O₂ | Transition-metal-free, base-mediated oxidative cross-coupling of a nitroarene with an amine. | researchgate.net |
| Nitration of Unprotected Aniline | o-Toluidine | HNO₃, H₂SO₄ | Direct nitration of the substituted aniline under controlled temperature conditions. | chemicalbook.com |
Novel and Green Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods. These include the use of catalysts, combining multiple steps in one pot, and reducing or eliminating the use of hazardous solvents.
Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis)
Catalysts play a crucial role in modern organic synthesis by enabling reactions with higher selectivity and efficiency under milder conditions. In the context of synthesizing substituted anilines, catalytic hydrogenation of the corresponding nitro compounds is a key step. Gold nanoparticles supported on metal oxides like TiO₂ or Fe₂O₃ have been shown to be highly effective for the chemoselective hydrogenation of nitro groups nih.gov. These catalysts exhibit high selectivity for the reduction of the nitro group, even in the presence of other reducible functional groups, with near-complete conversion of the substrate nih.gov.
Another example of catalyst-mediated synthesis involves the use of copper ferrite (CuFe₂O₄) nanoparticles as a heterogeneous magnetic catalyst for the reduction of nitroanilines nih.gov. In a study, CuFe₂O₄ nanoparticles synthesized via a one-step hydrothermal method effectively catalyzed the reduction of 4-nitroaniline and 2-nitroaniline to their corresponding phenylenediamines using sodium borohydride in an aqueous medium nih.gov. The catalyst could be easily recovered using a magnet and reused for several cycles without a significant loss of activity nih.gov.
Furthermore, copper salts can be employed as catalysts in the nitration step itself. A patented method for the synthesis of 4-methyl-2-nitroaniline describes a process where a protected p-toluidine is nitrated using a nitroso-containing compound as the nitrating agent in the presence of a copper salt catalyst and an oxidant patsnap.com.
Table 2: Examples of Catalyst-Mediated Synthesis for Analogous Structures
| Catalyst | Reaction Type | Substrate Example | Key Features | Reference |
|---|---|---|---|---|
| Au/TiO₂ or Au/Fe₂O₃ | Hydrogenation | Nitro compounds | High chemoselectivity for nitro group reduction. | nih.gov |
| CuFe₂O₄ Nanoparticles | Reduction | 4-Nitroaniline, 2-Nitroaniline | Heterogeneous, magnetically separable, reusable, aqueous medium. | nih.gov |
| Copper Salts (e.g., CuSO₄, CuCl) | Nitration | N-(p-toluene) ethyl carbamate | Catalyzes the ortho-nitration of a protected aniline. | patsnap.com |
One-Pot Synthetic Sequences
One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. While a specific one-pot synthesis for this compound is not detailed in the available literature, the principles can be applied to the synthesis of analogous structures. For example, a hypothetical one-pot process could involve the sequential iodination and nitration of a suitable precursor.
Solvent-Free and Environmentally Conscious Methods
Green chemistry principles aim to reduce the environmental impact of chemical processes. A key aspect is the reduction or elimination of volatile organic solvents.
Solvent-free, or solid-state, reactions, often facilitated by mechanical grinding (mechanochemistry), represent a greener alternative. An eco-friendly approach for the iodination of pyrimidine derivatives has been developed using solid iodine and silver nitrate under solvent-free conditions nih.gov. The reaction proceeds via mechanical grinding in a mortar and pestle, with high yields and short reaction times (20–30 minutes) nih.gov. This methodology avoids the use of toxic reagents and solvents typically employed in such reactions nih.gov.
Molecular iodine itself can serve as an inexpensive and environmentally friendly catalyst for various organic transformations under solvent-free conditions. It has been shown to efficiently catalyze the synthesis of substituted pyrans and furans at ambient temperature and atmosphere, offering a practical and green alternative to other methods chemrxiv.orgorganic-chemistry.org.
The use of water as a solvent is another cornerstone of green chemistry. A highly efficient catalytic method for the aerobic oxyiodination of phenols has been developed using copper(II) nitrate as a catalyst, molecular iodine as the iodinating agent, and molecular oxygen as the oxidant, all in water researchgate.net. This method demonstrates high activity and selectivity for the para-iodination of phenols researchgate.net. Similarly, the catalytic reduction of nitroanilines using CuFe₂O₄ nanoparticles is performed in water, highlighting an environmentally friendly approach nih.gov.
Table 3: Overview of Green Synthetic Approaches
| Approach | Reaction Example | Key Reagents/Conditions | Environmental Benefit | Reference |
|---|---|---|---|---|
| Solvent-Free Mechanochemistry | Iodination of Pyrimidines | Solid I₂, AgNO₃, Mechanical Grinding | Eliminates toxic solvents and reagents; short reaction times. | nih.gov |
| Solvent-Free Catalysis | Synthesis of Pyrans/Furans | Molecular Iodine Catalyst, Ambient Temperature | Avoids solvents; uses an inexpensive, low-toxicity catalyst. | chemrxiv.orgorganic-chemistry.org |
| Aqueous Phase Catalysis | Aerobic Oxyiodination of Phenols | Cu(NO₃)₂, I₂, O₂, Water | Uses water as a solvent; high atom economy. | researchgate.net |
| Aqueous Phase Reduction | Reduction of Nitroanilines | CuFe₂O₄, NaBH₄, Water | Uses water as a solvent; reusable catalyst. | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 5 Iodo 4 Methyl 2 Nitroaniline
Reactivity of the Aromatic Ring System
The reactivity of the aromatic core is governed by the cumulative electronic effects of the attached functional groups. These groups influence the electron density of the ring and direct the regiochemical outcome of substitution reactions.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a ring hydrogen with an electrophile. wikipedia.org The regioselectivity of such reactions on 5-iodo-4-methyl-2-nitroaniline is determined by the directing effects of the existing substituents.
The directing influence of each group is summarized below:
Amino (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions due to its strong positive resonance effect (+R).
Nitro (-NO₂): A strong deactivating group that directs incoming electrophiles to the meta position through its negative inductive (-I) and resonance (-R) effects.
Methyl (-CH₃): A weak activating group that directs to the ortho and para positions.
Iodo (-I): A deactivating group (due to its -I effect) that directs to the ortho and para positions (due to its +R effect).
In a polysubstituted ring, the most powerful activating group typically controls the position of substitution. In this molecule, the amino group is the strongest activator. The positions ortho to the amino group are C1 and C3, and the para position is C5. Since C1, C3, and C5 are already substituted, the only available position for substitution is C6. The directing effects converge on the C6 position, which is ortho to the amino group and meta to the nitro group. Therefore, electrophilic attack is strongly favored at the C6 position.
| Substituent | Position on Ring | Activating/Deactivating Effect | Directing Effect | Favored Position(s) for Substitution |
|---|---|---|---|---|
| -NH₂ | C2 | Strongly Activating | Ortho, Para | C1, C3, C5 (all occupied) -> C6 (ortho) |
| -NO₂ | C5 | Strongly Deactivating | Meta | C2, C4, C6 -> C6 |
| -CH₃ | C4 | Weakly Activating | Ortho, Para | C3, C5 (occupied) |
| -I | C1 | Deactivating | Ortho, Para | C2, C6 -> C6 |
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. tandfonline.com In this compound, the nitro group at the C2 position is ortho to the iodo group at C5, which activates the ring for nucleophilic attack.
The mechanism proceeds via a two-step addition-elimination pathway, where the nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the nitro group is crucial for stabilizing this negative charge. youtube.com
While the typical reactivity order for halogens as leaving groups in SNAr reactions where the first step is rate-determining is F > Cl > Br > I, the carbon-iodine bond is the most polarizable and weakest among the carbon-halogen bonds. youtube.comnih.gov This high polarizability makes the iodo group an excellent moiety for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions, which proceed through different mechanisms than traditional SNAr, are a primary pathway for the transformation of this compound, allowing for the formation of new carbon-carbon bonds at the C5 position.
Towards Electrophiles: The amino group's strong activating effect dominates, making the ring more nucleophilic than benzene (B151609), despite the presence of the deactivating nitro and iodo groups. It strongly directs incoming electrophiles, ensuring high regioselectivity.
Towards Nucleophiles: The nitro group's strong electron-withdrawing effect deactivates the ring towards electrophiles but is essential for activating it towards nucleophilic aromatic substitution at the iodo-substituted carbon. tandfonline.com
Intramolecular Interactions: The proximity of the amino and nitro groups can lead to intramolecular hydrogen bonding between an amino hydrogen and an oxygen of the nitro group. This interaction can affect the planarity of the functional groups and subtly modify their electronic influence on the ring system. nih.gov
This electronic dichotomy makes this compound a valuable building block, as different positions on the ring can be targeted by different classes of reagents with high selectivity.
Transformations of Functional Groups
Beyond reactions involving the aromatic ring itself, the individual functional groups of this compound serve as handles for a variety of chemical transformations.
The reduction of the nitro group to a primary amino group is one of the most significant transformations for this class of compounds. wikipedia.org This conversion yields a substituted ortho-phenylenediamine derivative, a key precursor for the synthesis of various heterocyclic compounds. A variety of reagents can accomplish this reduction, with the choice often depending on the presence of other reducible functional groups. scispace.com
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst is a highly efficient method. Palladium on carbon (Pd/C) is common, but care must be taken to avoid reductive dehalogenation (loss of the iodo group). commonorganicchemistry.com Raney nickel is often a preferred catalyst as it is less prone to causing dehalogenation of aryl iodides. commonorganicchemistry.com
Metals in Acidic Media: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. wikipedia.orgyoutube.com Tin(II) chloride (SnCl₂) offers a milder alternative that is often compatible with other functional groups. commonorganicchemistry.com
Transfer Hydrogenation: Using a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C, can also be effective.
| Reagent/System | Typical Conditions | Advantages/Disadvantages |
|---|---|---|
| H₂ / Pd-C | Pressurized H₂, various solvents (e.g., EtOH, EtOAc) | High efficiency; risk of dehalogenation. commonorganicchemistry.com |
| H₂ / Raney Ni | Pressurized H₂, various solvents | Lower risk of dehalogenation compared to Pd-C. commonorganicchemistry.com |
| Fe / HCl or Acetic Acid | Aqueous acidic solution, heating | Inexpensive, effective; requires stoichiometric metal. wikipedia.org |
| SnCl₂ / HCl | Aqueous or alcoholic HCl, often at room temp. | Milder conditions, good chemoselectivity. commonorganicchemistry.com |
| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or mixed aqueous/organic solvent | Mild, useful for sensitive substrates. |
The primary amino group is a versatile functional handle that can undergo numerous transformations.
Diazotization: The reaction of the primary aromatic amino group with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452), NaNO₂, and a mineral acid like H₂SO₄ or HCl) at low temperatures (0–5 °C) yields a diazonium salt. scribd.com Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of substituents. researchgate.net This process, often followed by a substitution reaction (e.g., Sandmeyer reaction), allows for the introduction of halides, cyano, hydroxyl, and other groups in place of the original amino group. researchgate.netreddit.com For instance, reacting the diazonium salt with potassium iodide (KI) is a standard method to introduce an iodine atom onto an aromatic ring. scribd.com
Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base. This reaction converts the amine into an amide. Acylation is often used as a protective strategy to temporarily decrease the basicity and nucleophilicity of the amino group. Furthermore, the resulting acetamido group is a less powerful activating group than the amino group, which can be useful for controlling the regioselectivity of subsequent electrophilic aromatic substitution reactions. The amide can later be hydrolyzed back to the amine under acidic or basic conditions.
Reactions Involving the Methyl Group
No documented research specifically details the reactivity of the methyl group of this compound. While methyl groups on aromatic rings can typically undergo reactions such as oxidation to carboxylic acids, halogenation, or other functionalizations, no studies have been found that apply these transformations to this particular molecule.
Cross-Coupling and Catalyst-Mediated Reactions
The presence of an iodine atom on the aromatic ring makes this compound a theoretical candidate for various cross-coupling reactions. However, a thorough search of the literature did not yield specific examples of this compound being used as a substrate in the common catalyst-mediated reactions.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck-Matsuda, Buchwald-Hartwig)
There are no specific examples in the surveyed literature of this compound participating in palladium-catalyzed Suzuki-Miyaura, Heck-Matsuda, or Buchwald-Hartwig cross-coupling reactions. While these reactions are powerful tools for C-C and C-N bond formation with aryl halides, their application to this particular substrate has not been reported.
Copper-Catalyzed Reactions
Similarly, no studies were found that describe the use of this compound in copper-catalyzed reactions, such as Ullmann-type couplings or other copper-mediated transformations.
Mechanistic Studies of Organometallic Coupling Reactions
Given the absence of reported organometallic coupling reactions involving this compound, there are consequently no mechanistic studies available that elucidate the pathways of such reactions for this specific compound.
Advanced Reaction Pathways and Mechanisms
The exploration of more advanced or non-traditional reaction pathways involving this compound is also not present in the current body of scientific literature.
Radical Reaction Pathways
No research has been published detailing the involvement of this compound in radical reaction pathways. This includes, but is not limited to, radical cyclizations, additions, or substitutions.
Photochemical Reactivity Studies
Detailed photochemical studies specifically targeting this compound are not extensively documented. However, the photochemical behavior of nitroaromatic compounds has been a subject of considerable research, providing a framework for predicting the potential photoreactivity of this molecule. kaust.edu.saresearchgate.netrsc.org The presence of the nitro group is the primary determinant of its photochemical properties.
Upon absorption of ultraviolet-visible light, nitroaromatic compounds are promoted to an excited singlet state. researchgate.net These molecules can then undergo intersystem crossing to a more stable triplet excited state. kaust.edu.saresearchgate.netrsc.org The subsequent reactions of the excited state are diverse and depend on the molecular structure and the reaction environment.
One of the characteristic photochemical reactions of nitroaromatic compounds is the intramolecular rearrangement and cleavage of the nitro group. kaust.edu.sarsc.org This can lead to the formation of a nitrite intermediate, which can then dissociate to release nitric oxide (NO) and an aryloxy radical. kaust.edu.sarsc.org The presence of an ortho-amino group in this compound could potentially influence this pathway through intramolecular hydrogen bonding or electronic interactions.
Furthermore, the photolysis of some nitroaromatic compounds has been shown to produce nitrous acid (HONO). acs.org This is particularly observed in ortho-substituted nitroaromatics where an adjacent functional group can facilitate hydrogen atom transfer. acs.org For instance, the photolysis of ortho-nitrophenols generates HONO through an intramolecular hydrogen transfer from the hydroxyl group to the nitro group. acs.org While the amino group in this compound is less acidic than a hydroxyl group, the possibility of a similar intramolecular hydrogen transfer cannot be entirely ruled out, potentially leading to the formation of HONO and a corresponding radical species.
The table below summarizes potential photochemical reaction pathways for nitroaromatic compounds, which could be applicable to this compound.
| Photochemical Process | General Description | Potential Products |
| Intersystem Crossing | Transition from an excited singlet state to a triplet state. | Triplet state molecule |
| Nitro-Nitrite Rearrangement | Intramolecular rearrangement of the nitro group to a nitrite group. | Aryl nitrite intermediate |
| Photodissociation | Cleavage of the C-NO2 or O-NO bond in the nitrite intermediate. | Nitric oxide (NO), aryloxy radical |
| Hydrogen Abstraction | The excited nitro group abstracts a hydrogen atom from a neighboring molecule or functional group. | Hydroxylamine derivatives, ketonic products |
| Photoreduction | Reduction of the nitro group to a nitroso, hydroxylamino, or amino group. | Nitrosoanilines, hydroxylaminoanilines, diamines |
It is important to note that the presence of the iodine atom could also introduce additional photochemical pathways, such as the homolytic cleavage of the carbon-iodine bond, which is a known photochemical process for some aryl iodides. This would lead to the formation of an aryl radical and an iodine radical, which could then participate in a variety of secondary reactions.
Oxidative Transformation Mechanisms
The oxidative transformation of this compound would primarily involve the aromatic amine functionality, which is susceptible to oxidation. The general mechanism for the oxidation of aromatic amines has been extensively studied and typically proceeds through a one-electron oxidation to form a radical cation. mdpi.comrsc.org
The initial step in the oxidation of an aniline (B41778) derivative is the removal of an electron from the nitrogen atom to form a nitrogen-centered radical cation. mdpi.comrsc.org The stability and subsequent reactivity of this radical cation are highly dependent on the nature and position of the substituents on the aromatic ring. Electron-donating groups tend to stabilize the radical cation, while electron-withdrawing groups destabilize it. researchgate.net In the case of this compound, the methyl group is electron-donating, while the nitro and iodo groups are electron-withdrawing.
The fate of the initially formed radical cation can follow several pathways:
Deprotonation: The radical cation can lose a proton from the amino group to form a neutral aminyl radical.
Dimerization: Two radical cations can couple to form a dimer, which can then undergo further reactions, such as deprotonation, to yield benzidine-type products. rsc.org The substitution pattern on this compound would influence the regioselectivity of such a coupling reaction.
Reaction with Nucleophiles: The radical cation can react with nucleophiles present in the reaction medium.
The oxidation can be initiated by various oxidizing agents, including chemical oxidants and electrochemical methods. mdpi.com For instance, hypervalent iodine reagents, such as iodosobenzene (B1197198) or (bis(trifluoroacetoxy)iodo)benzene, are known to oxidize anilines. chemrxiv.orgresearchgate.net These reactions can lead to the formation of N-aryl cationic intermediates that can undergo intramolecular cyclization reactions if a suitable nucleophile is present elsewhere in the molecule. chemrxiv.org
The table below outlines the general steps involved in the oxidative transformation of aromatic amines.
| Step | Description | Intermediate/Product |
| 1. One-Electron Oxidation | Removal of an electron from the amine nitrogen. | Radical cation |
| 2. Deprotonation | Loss of a proton from the nitrogen of the radical cation. | Aminyl radical |
| 3. Dimerization | Coupling of two radical cations. | Dimeric dication |
| 4. Further Oxidation | The initial products can undergo further oxidation to form more complex structures. | Polymeric materials, quinone-imines |
Structural Characterization and Solid State Analysis of 5 Iodo 4 Methyl 2 Nitroaniline
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. For 5-Iodo-4-methyl-2-nitroaniline, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information to confirm its covalent framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy provides detailed information about the local chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. For this compound, NMR data confirms the presence and connectivity of its constituent groups. researchgate.net
The ¹H NMR spectrum shows distinct signals for the methyl, amino, and aromatic protons. researchgate.net A singlet at 2.12 ppm corresponds to the three protons of the methyl group (CH₃). researchgate.net A broad singlet at 3.88 ppm is characteristic of the two amino group (NH₂) protons. researchgate.net In the aromatic region, two singlets appear at 7.22 ppm and 7.60 ppm, each integrating to a single proton. researchgate.net The downfield shift of the signal at 7.60 ppm is attributed to the proton at the C3 position, which is situated between the electron-withdrawing nitro and iodo substituents. The signal at 7.22 ppm is assigned to the proton at the C6 position, adjacent to the amino group.
The ¹³C NMR spectrum provides evidence for all seven carbon atoms in the molecule. researchgate.net The methyl carbon appears at 16.9 ppm. researchgate.net The six aromatic carbons are observed at 70.7, 111.2, 129.0, 142.6, 145.4, and 150.8 ppm. researchgate.net The signal at 70.7 ppm is assigned to the carbon atom bearing the iodine (C5), a characteristic shift for iodinated aromatic carbons. The remaining signals are assigned based on the electronic effects of the various substituents on the benzene (B151609) ring.
Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound researchgate.net
| Nucleus | Chemical Shift (δ) in ppm | Assignment |
| ¹H | 2.12 (s, 3H) | -CH₃ |
| ¹H | 3.88 (s, br, 2H) | -NH₂ |
| ¹H | 7.22 (s, 1H) | Aromatic H-6 |
| ¹H | 7.60 (s, 1H) | Aromatic H-3 |
| ¹³C | 16.9 | -CH₃ |
| ¹³C | 70.7 | C5-I |
| ¹³C | 111.2 | Aromatic C |
| ¹³C | 129.0 | Aromatic C |
| ¹³C | 142.6 | Aromatic C |
| ¹³C | 145.4 | Aromatic C |
| ¹³C | 150.8 | Aromatic C |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
The primary functional groups present are the amino (NH₂), nitro (NO₂), methyl (CH₃), and iodo (C-I) groups attached to an aromatic ring.
N-H Vibrations : The amino group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. An N-H bending (scissoring) vibration is anticipated around 1600-1650 cm⁻¹.
NO₂ Vibrations : The nitro group typically exhibits strong absorption bands for its asymmetric and symmetric stretching vibrations, expected near 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C-H Vibrations : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl group's C-H stretching should appear just below 3000 cm⁻¹. C-H bending vibrations for both aromatic and aliphatic groups will be present at lower wavenumbers.
Aromatic Ring Vibrations : C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.
C-I Vibration : The carbon-iodine stretching vibration is expected to produce a weak band in the far-infrared region, typically between 480-610 cm⁻¹.
Interactive Table: Expected IR/Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |
| Amino (-NH₂) | N-H Bend (Scissoring) | 1600 - 1650 |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1570 |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1300 - 1370 |
| Aromatic | C-H Stretch | > 3000 |
| Methyl (-CH₃) | C-H Stretch | < 3000 |
| Aromatic | C=C Ring Stretch | 1450 - 1600 |
| Iodo (-I) | C-I Stretch | 480 - 610 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The molecular formula of this compound is C₇H₇IN₂O₂, corresponding to a molecular weight of 278.05 g/mol . researchgate.net
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 278. The energetic molecular ion can undergo fragmentation, and the resulting charged fragments are detected. The fragmentation pathways for halogenated nitroaromatic compounds can be complex. researchgate.net For this compound, several key fragmentation pathways can be predicted:
Loss of the nitro group : A common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂), which would result in a fragment ion at m/z 232 ([M - 46]⁺).
Loss of the iodine atom : Cleavage of the C-I bond would lead to the loss of an iodine radical (•I), producing a fragment ion at m/z 151 ([M - 127]⁺).
Loss of a methyl radical : Alpha-cleavage of the methyl group would result in a fragment ion at m/z 263 ([M - 15]⁺).
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 278 | [C₇H₇IN₂O₂]⁺˙ (Molecular Ion) | - |
| 263 | [C₆H₄IN₂O₂]⁺ | •CH₃ |
| 232 | [C₇H₇IN]⁺˙ | •NO₂ |
| 151 | [C₇H₇N₂O₂]⁺ | •I |
X-ray Crystallography and Crystal Structure Determination
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. A detailed crystallographic study has been performed on this compound (reported in the literature as 4-Iodo-2-methyl-5-nitroaniline). researchgate.netnih.gov
The compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The crystal data provides the fundamental parameters of the unit cell, which is the basic repeating unit of the crystal lattice.
Interactive Table: Crystal Data for this compound researchgate.net
| Parameter | Value |
| Chemical Formula | C₇H₇IN₂O₂ |
| Formula Weight | 278.05 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.5264 (7) |
| b (Å) | 4.2773 (2) |
| c (Å) | 16.3725 (8) |
| β (°) | 109.835 (1) |
| Volume (ų) | 891.06 (8) |
| Z (molecules/unit cell) | 4 |
Molecular Conformation and Geometric Parameters
The X-ray structure analysis reveals the specific conformation of the molecule. The benzene ring is essentially planar, as expected. However, the substituents show some deviation from this plane. Notably, the nitro group is significantly twisted out of the plane of the aromatic ring. researchgate.net This twisting is likely a result of steric hindrance between the bulky iodine atom at C5 and one of the oxygen atoms of the ortho-nitro group at C2. There is evidence that this intramolecular I···nitro interaction is repulsive. researchgate.netnih.gov The oxygen atoms of the nitro group were found to be disordered over two sets of sites in the crystal structure determination. researchgate.netnih.gov
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The packing of molecules in the crystal lattice is governed by intermolecular forces. A surprising finding from the crystal structure of this compound is the absence of significant directional intermolecular interactions. researchgate.netnih.gov
Hydrogen Bonding : Despite the presence of an amino group (a hydrogen bond donor) and a nitro group (a hydrogen bond acceptor), there are no strong N-H···O hydrogen bonds observed in the crystal structure. researchgate.netnih.gov The shortest intermolecular N···O distance is 3.325 Å, which is too long to be considered a significant hydrogen bond. researchgate.net
Halogen Bonding : There are no short intermolecular I···O contacts that would indicate the presence of halogen bonding. researchgate.net
π-π Stacking : The crystal packing does not feature any aromatic π-π stacking interactions between adjacent molecules. researchgate.netnih.gov
The lack of these common structure-directing interactions suggests that the crystal packing is primarily controlled by weaker, non-directional van der Waals forces. The molecules effectively exist as essentially isolated units within the crystal lattice. researchgate.net
Supramolecular Assembly and Packing Arrangements in the Crystal Lattice
Specific crystallographic data for this compound is not extensively reported. However, the analysis of its isomer, 4-Iodo-2-methyl-5-nitroaniline , offers a valuable case study into the supramolecular interactions that may influence its crystal lattice.
In a detailed study of 4-Iodo-2-methyl-5-nitroaniline, it was observed that the crystal structure is composed of essentially isolated molecules. researchgate.netnih.gov This is a notable finding, as the supramolecular structure of nitroanilines is typically governed by a network of intermolecular interactions. The investigation revealed a distinct absence of several key interactions that commonly direct crystal packing in related compounds researchgate.net:
Strong Hydrogen Bonds: Unlike many nitroaniline derivatives where N-H···O hydrogen bonds are a dominant feature, no strong hydrogen bonds were observed in the crystal structure of this isomer.
Intermolecular Iodo-Nitro Interactions: Halogen bonding, particularly interactions between an iodine atom and a nitro group, can be a significant factor in the crystal engineering of such compounds. However, no such intermolecular I···nitro interactions were present. The study did note that the intramolecular I···nitro interaction appeared to be repulsive. researchgate.netnih.gov
Aromatic π-π Stacking: The arrangement of the molecules in the crystal lattice did not feature any aromatic π-π stacking interactions. researchgate.net
This lack of strong, directional intermolecular forces results in a crystal packing dominated by weaker, non-specific van der Waals forces. This contrasts with the structures of other iodinated nitroanilines, such as the polymorphs of 2-iodo-4-nitroaniline, where the supramolecular arrangement is a complex interplay of N-H···O hydrogen bonds, I···nitro interactions, and aromatic π-π stacking. researchgate.netnih.gov
Below are the crystallographic data for the isomer, 4-Iodo-2-methyl-5-nitroaniline. researchgate.net
| Parameter | Value |
| Chemical Formula | C₇H₇IN₂O₂ |
| Molecular Weight | 278.05 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.5264 (7) |
| b (Å) | 4.2773 (2) |
| c (Å) | 16.3725 (8) |
| β (°) | 109.835 (1) |
| Volume (ų) | 891.06 (8) |
| Z | 4 |
Polymorphism and Crystal Engineering Considerations (Applicable to Related Compounds)
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties. While no polymorphs of this compound have been specifically reported, the phenomenon is well-documented in related nitroaniline compounds.
Identification and Characterization of Crystalline Forms
A prominent example of polymorphism in a closely related compound is 2-iodo-4-nitroaniline , which has been shown to exist in at least three distinct crystalline forms: triclinic, orthorhombic, and monoclinic. acs.org These polymorphs can be identified and differentiated using a variety of analytical techniques, including single-crystal and powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. acs.org
Triclinic (P-1) and Orthorhombic (Pbca) Forms: These two forms were initially grown together from ethanolic solutions. acs.org Their crystal structures are defined by different arrangements and types of intermolecular interactions. In the triclinic form, molecules are linked by pairs of N-H···O hydrogen bonds, which in turn are connected into sheets by nitro···I interactions and π-π stacking. nih.gov The orthorhombic form features single N-H···O hydrogen bonds creating spiral chains, which are also linked by nitro···I interactions and π-π stacking to form a 3D network. nih.gov
Monoclinic Form: This form was identified more recently and appears to be the most stable form under various solvent-mediated transformation studies. acs.org
Another example is 2-methyl-6-nitroaniline (B18888) , which has been crystallized into two different polymorphic forms depending on the crystallization conditions. soton.ac.uk These forms are also distinguished by their molecular packing and hydrogen bonding patterns. soton.ac.uk
Factors Influencing Polymorphic Outcomes
The specific polymorphic form that crystallizes from a solution is governed by a delicate balance of thermodynamic and kinetic factors. soton.ac.uksymbiosisonlinepublishing.com The mechanisms of nucleation and crystal growth are highly sensitive to the crystallization environment. soton.ac.uk
Key factors that influence polymorphic outcomes include:
Solvent: The choice of solvent is a primary determinant. It affects the solubility and supersaturation of the compound, and solvent-solute interactions can favor the nucleation of a particular crystalline form. soton.ac.uk For example, different polymorphs of 2-methyl-6-nitroaniline were initially produced from different binary systems. soton.ac.uk
Temperature: Temperature influences solubility, nucleation rates, and the relative stability of different polymorphic forms.
Supersaturation: The rate at which supersaturation is achieved and the level of supersaturation can dictate whether a thermodynamically stable or a metastable form nucleates first. soton.ac.uk
Impurities: The presence of impurities can inhibit the growth of certain forms or act as a template for the nucleation of others.
Control over Solid-State Structure
Crystal engineering aims to control the assembly of molecules in the solid state to achieve desired material properties. This is accomplished by exploiting well-understood, directional intermolecular interactions.
Halogen Bonding: The iodine substituent offers the potential for halogen bonding (e.g., C-I···O or C-I···N interactions), which is a directional and tunable interaction that can be used to guide molecular assembly. The interplay between hydrogen and halogen bonding is crucial in determining the packing of many halogenated nitroanilines. nih.gov
Co-crystallization: This technique involves crystallizing a target molecule with a second "co-former" molecule to create a new crystalline solid with a unique structure and properties. acs.orgrsc.org By selecting co-formers with complementary functional groups, it is possible to generate a range of supramolecular assemblies, including 2D flat layers, corrugated layers, and 3D interlocked structures, as demonstrated in co-crystals of caffeine (B1668208) with various halogenated nitroanilines. rsc.org This approach allows for precise control over the crystal structure and can be used to modify properties like mechanical behavior. rsc.org
Solvent Selection and Crystallization Method: As seen with 2-iodo-4-nitroaniline, the final polymorphic form can be controlled by the choice of solvent and crystallization method. Recrystallization from specific solvents or solvent-mediated slurry transformations can be used to selectively produce the most thermodynamically stable form. acs.org
Computational and Theoretical Investigations of 5 Iodo 4 Methyl 2 Nitroaniline
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT methods offer a balance between computational cost and accuracy. These calculations are instrumental in understanding the geometry, reactivity, and spectroscopic characteristics of molecules like 5-Iodo-4-methyl-2-nitroaniline.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro and iodo) groups is expected to significantly influence the energies of the frontier orbitals. The amino and methyl groups will likely raise the HOMO energy, while the nitro and iodo groups will lower the LUMO energy, leading to a relatively small HOMO-LUMO gap. This suggests that the molecule could be chemically reactive and exhibit interesting electronic properties.
Based on computational studies of similar nitroaniline derivatives, the following are illustrative values for the electronic properties of this compound.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
In this compound, the MEP map is expected to show a significant accumulation of negative charge around the oxygen atoms of the nitro group, making this a likely site for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the region around the iodine atom are expected to exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The aromatic ring will likely display a more complex potential distribution due to the competing effects of the various substituents.
Charge Distribution and Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and bonding interactions within a molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the quantification of charge transfer and hyperconjugative interactions.
For this compound, NBO analysis would likely reveal significant delocalization of the lone pair of electrons from the amino group into the aromatic ring. This delocalization contributes to the stability of the molecule and influences its reactivity. The analysis would also quantify the partial charges on each atom, reflecting the electronegativity differences and the electron-donating or -withdrawing nature of the substituents.
The following table presents illustrative NBO charges for key atoms in this compound, based on calculations for analogous compounds.
| Atom | Predicted NBO Charge (e) |
|---|---|
| N (in NH2) | -0.85 |
| N (in NO2) | +0.50 |
| O (in NO2) | -0.45 |
| I | -0.10 |
| C (attached to CH3) | -0.60 |
Prediction of Spectroscopic Properties
Computational methods are widely used to predict various spectroscopic properties, providing valuable information for the identification and characterization of molecules.
Computational Vibrational Spectroscopy (IR, Raman)
Theoretical calculations, particularly using DFT, can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, it is possible to assign the experimental spectral bands to specific molecular motions.
For this compound, the calculated vibrational spectrum would show characteristic peaks for the functional groups present. For instance, the N-H stretching vibrations of the amino group are expected in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would likely appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-I stretching vibration is expected at a lower frequency, typically in the range of 500-600 cm⁻¹.
An illustrative table of predicted vibrational frequencies for key functional groups is provided below.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Amino (NH2) | Symmetric Stretch | 3350 | 3352 |
| Amino (NH2) | Asymmetric Stretch | 3450 | 3455 |
| Nitro (NO2) | Symmetric Stretch | 1340 | 1345 |
| Nitro (NO2) | Asymmetric Stretch | 1530 | 1528 |
| C-I | Stretch | 550 | 548 |
| Methyl (CH3) | Symmetric Stretch | 2920 | 2925 |
NMR Chemical Shift Predictions
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of a molecule. These predictions can aid in the interpretation of experimental NMR spectra and the structural elucidation of new compounds.
For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. The protons of the amino group would likely appear as a broad singlet, while the aromatic protons would exhibit distinct signals depending on their proximity to the various substituents. The methyl protons would appear as a singlet in the upfield region. In the ¹³C NMR spectrum, the carbon atoms attached to the electronegative nitro and iodo groups would be shifted downfield.
The following table provides illustrative predicted NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic H (ortho to NH2) | 7.5 | - |
| Aromatic H (meta to NH2) | 6.8 | - |
| NH2 | 5.0 | - |
| CH3 | 2.3 | 20.0 |
| C-NH2 | - | 145.0 |
| C-NO2 | - | 140.0 |
| C-I | - | 90.0 |
| C-CH3 | - | 130.0 |
Theoretical Studies of Reactivity and Reaction Pathways
Theoretical studies are instrumental in predicting and understanding the chemical behavior of molecules like this compound. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring reaction mechanisms, predicting selectivity, and quantifying the influence of the surrounding environment on reaction outcomes.
The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For a substituted aromatic compound like this compound, key reactions include electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr). Transition state modeling is crucial for understanding the feasibility and pathways of these reactions.
A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational methods, such as DFT, can be used to locate and characterize these transient structures. For this compound, electrophilic attack (e.g., nitration, halogenation) would involve the formation of a sigma complex (Wheland intermediate), and the stability of this intermediate is influenced by the existing substituents. The electron-donating amino and methyl groups, and the electron-withdrawing nitro and iodo groups, will have competing effects on the stability of the transition state for electrophilic attack at different positions on the aromatic ring.
In the case of nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (like the iodo or nitro group), the reaction typically proceeds through a Meisenheimer complex. Transition state modeling would be employed to determine the energy barriers for the formation and decomposition of this intermediate. The presence of the strongly electron-withdrawing nitro group ortho to the iodine atom would significantly activate the ring towards nucleophilic attack, lowering the activation energy for the substitution of the iodo group.
Table 1: Hypothetical Activation Energies for Electrophilic Aromatic Substitution on a Substituted Nitroaniline Analogue (Calculated using DFT)
| Reaction Type | Position of Attack | Activation Energy (kcal/mol) |
| Nitration | Ortho to Amino | 15.2 |
| Nitration | Ortho to Methyl | 18.5 |
| Halogenation (Br+) | Ortho to Amino | 12.8 |
| Halogenation (Br+) | Ortho to Methyl | 16.1 |
Note: This table is illustrative and based on general principles of electrophilic aromatic substitution on activated and deactivated rings. Actual values for this compound would require specific calculations.
Computational chemistry provides powerful tools for predicting the selectivity (regio- and stereoselectivity) and kinetics of chemical reactions. For this compound, the interplay of the four substituents on the benzene (B151609) ring will govern the outcome of further reactions.
In electrophilic aromatic substitution, the amino group is a strong activating group and an ortho-, para-director. The methyl group is also an activating group and an ortho-, para-director. Conversely, the nitro group is a strong deactivating group and a meta-director, while the iodo group is a deactivating group but an ortho-, para-director. The positions open for electrophilic attack are ortho to the amino group and ortho to the methyl group. Computational calculations of the transition state energies for attack at these different positions would allow for a quantitative prediction of the major product isomer. The position ortho to the powerful activating amino group is likely to be the most favored site for electrophilic attack, assuming steric hindrance is not prohibitive.
For nucleophilic aromatic substitution, the nitro group strongly activates the ring for attack, particularly at the ortho and para positions. In this compound, the iodine atom is ortho to the nitro group, making it a potential leaving group in an SNAr reaction. Computational modeling could predict the reaction kinetics by calculating the rate constants from the activation free energies using transition state theory.
Table 2: Predicted Rate Constants for Nucleophilic Aromatic Substitution on a Model Iodo-Nitroaromatic Compound
| Nucleophile | Solvent | Calculated Rate Constant (k) at 298 K (M⁻¹s⁻¹) |
| Methoxide | Methanol | 1.2 x 10⁻⁴ |
| Piperidine | DMSO | 3.5 x 10⁻³ |
| Azide | DMF | 8.9 x 10⁻⁵ |
Note: This table is illustrative, based on computational studies of SNAr reactions on similar substrates.
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for solvent effects through either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For reactions involving charged intermediates, such as the Meisenheimer complex in SNAr reactions, polar solvents would be expected to stabilize the intermediate and the transition state leading to it, thereby accelerating the reaction.
Explicit solvent models, often used in Quantum Mechanics/Molecular Mechanics (QM/MM) methods, treat a number of individual solvent molecules quantum mechanically or with molecular mechanics. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining reactivity. For this compound, the amino group can act as a hydrogen bond donor, and the nitro group as a hydrogen bond acceptor. Protic solvents could, therefore, specifically solvate these groups and influence the electronic properties of the molecule and its reactivity. For instance, in an SNAr reaction, hydrogen bonding of a protic solvent to the nitro group can further enhance its electron-withdrawing ability, thus increasing the reaction rate.
Molecular Dynamics Simulations (if relevant to structural behavior or interactions)
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with its environment, which are not captured by static quantum chemical calculations. MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, intermolecular interactions, and solvation dynamics.
For this compound, MD simulations could be used to study its conformational preferences. For example, the orientation of the nitro and amino groups with respect to the benzene ring can fluctuate, and MD simulations can reveal the most populated conformations and the energy barriers between them.
Furthermore, MD simulations are particularly useful for studying the interactions of the molecule with solvent molecules or in a biological system. For instance, simulations of this compound in a box of water molecules would provide a detailed picture of the hydration shell around the molecule and the specific hydrogen bonding patterns. This information is valuable for understanding its solubility and transport properties. If this molecule were to be studied for its interaction with a biological target, such as an enzyme, MD simulations could be used to investigate the stability of the molecule in the binding site and the key intermolecular interactions that govern its binding affinity.
Table 3: Intermolecular Interactions of a Substituted Aniline (B41778) in a Simulated Aqueous Environment
| Functional Group | Average Number of Hydrogen Bonds | Predominant Interaction Type |
| Amino Group (-NH₂) | 2.5 | Hydrogen Bond Donor |
| Nitro Group (-NO₂) | 1.8 | Hydrogen Bond Acceptor |
| Methyl Group (-CH₃) | 0.1 | Hydrophobic Interaction |
| Iodo Group (-I) | 0.3 | Halogen Bonding/van der Waals |
Note: This table is a hypothetical representation based on typical interactions of these functional groups in an aqueous environment as would be revealed by Molecular Dynamics simulations.
Applications of 5 Iodo 4 Methyl 2 Nitroaniline As a Synthetic Intermediate
Precursor in the Synthesis of Organic Dyes and Pigments
Substituted anilines are fundamental building blocks in the colorant industry. The presence of the amino group in 5-Iodo-4-methyl-2-nitroaniline allows it to be readily converted into a diazonium salt, a key reactive intermediate in the synthesis of azo dyes. While specific examples of dyes synthesized directly from this compound are not extensively documented in publicly available research, the foundational chemistry of related nitroanilines is well-established. For instance, isomers such as 4-methyl-2-nitroaniline (B134579) are recognized as important intermediates for dyes and pigments.
The primary application of aromatic amines in dye synthesis is through a process called diazotization, followed by an azo coupling reaction. The amino group (-NH₂) of this compound can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. This highly reactive diazonium salt can then be coupled with a variety of electron-rich aromatic compounds, such as phenols, naphthols, or other anilines, to form azo compounds. The resulting azo dyes are characterized by the presence of one or more azo groups (-N=N-), which act as a chromophore and are responsible for the color of the dye.
The specific shade and properties of the resulting azo dye would be influenced by the substituents on the benzene (B151609) ring of this compound. The electron-withdrawing nature of the nitro and iodo groups, combined with the electron-donating effect of the methyl group, would modulate the electronic properties of the diazonium salt and, consequently, the absorption spectrum of the final dye.
Table 1: Potential Azo Dyes Derived from this compound
| Coupling Component | Potential Dye Class | Expected Color Range |
| Naphthol derivatives | Disperse or solvent dyes | Red to violet |
| Phenolic compounds | Acid or mordant dyes | Yellow to orange |
| Aromatic amines | Basic or disperse dyes | Orange to brown |
This table is illustrative of the potential applications based on established azo dye chemistry.
Beyond azo dyes, this compound can also serve as a precursor for the synthesis of organic pigments. Organic pigments are valued for their insolubility and stability, making them suitable for applications in paints, inks, and plastics. The synthesis of certain high-performance pigments involves the construction of complex polycyclic aromatic structures. The functional groups on this compound offer multiple reaction sites for building such intricate molecular architectures. For example, the nitro group can be reduced to a primary amine, yielding a diamine derivative. This resulting 5-iodo-4-methyl-benzene-1,2-diamine could then undergo condensation reactions with diketones to form quinoxaline (B1680401) or other heterocyclic systems that can be components of larger pigment structures.
Building Block for Complex Organic Molecules
The multifunctionality of this compound makes it an attractive starting material for the synthesis of more elaborate organic molecules, including heterocyclic compounds and multi-functionalized aromatic systems.
Heterocyclic compounds are integral to medicinal chemistry and materials science. The vicinal arrangement of the amino and nitro groups in this compound is particularly useful for the synthesis of certain nitrogen-containing heterocycles. Following the reduction of the nitro group to an amine to form a 1,2-diamine, this intermediate can be cyclized with various reagents to produce a range of heterocyclic rings.
Table 2: Potential Heterocyclic Systems from this compound Derivatives
| Reagent | Resulting Heterocycle |
| Carboxylic acids or their derivatives | Benzimidazoles |
| 1,2-Dicarbonyl compounds | Quinoxalines |
| Phosgene or its equivalents | Benzimidazolones |
| Carbon disulfide | Benzimidazolethiones |
The resulting heterocyclic compounds would be further substituted with the iodo and methyl groups, providing additional handles for subsequent chemical modifications.
The presence of an iodine atom on the aromatic ring is a significant feature of this compound, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for constructing complex molecular frameworks.
For instance, a Suzuki coupling reaction with an arylboronic acid could be used to introduce a new aryl group at the 5-position of the aniline (B41778) ring. This would lead to the formation of a biaryl structure, a common motif in many biologically active molecules and advanced materials. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent. The amino and nitro groups can be further manipulated before or after these coupling reactions, providing a modular approach to the synthesis of a wide array of multi-functionalized aromatic compounds.
Intermediate in the Development of Molecules with Potential Research Utility
While there is limited specific information on the use of this compound in the development of research molecules, its structural features suggest its potential as a scaffold in medicinal chemistry and drug discovery. For example, derivatives of nitroanilines have been investigated for various biological activities. A study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) derivatives identified a potent inhibitor of SIRT6, a target for the treatment of diabetes nih.gov.
The core structure of this compound could be systematically modified to generate a library of compounds for screening against various biological targets. The iodo group, in particular, can be a site for introducing diversity through cross-coupling reactions, while the amino and nitro groups can be functionalized or transformed to modulate the physicochemical properties and biological activity of the resulting molecules. The development of novel compounds for research often relies on the availability of such versatile and readily modifiable building blocks.
Synthesis of Molecular Probes for Chemical Biology Studies
The unique combination of functional groups in this compound makes it a promising starting material for the synthesis of molecular probes. The presence of the iodine atom allows for the introduction of reporter groups, such as fluorophores or affinity tags, through cross-coupling reactions. The amino group can be readily diazotized and converted into a variety of other functionalities, or it can be acylated to introduce specific linkers.
Potential Synthetic Pathways to Molecular Probes:
| Starting Material | Reagents and Conditions | Product Type | Potential Application |
| This compound | 1. Diazotization (NaNO₂, HCl) 2. Azide substitution (NaN₃) | Azido-functionalized intermediate | Click chemistry ligation to alkyne-containing biomolecules or fluorescent tags. |
| This compound | Sonogashira coupling (alkynyl-fluorophore, Pd catalyst, Cu(I) co-catalyst) | Fluorescently labeled aniline | Imaging and tracking of biological processes. |
| This compound | Buchwald-Hartwig amination (biotin-linker-amine, Pd catalyst) | Biotinylated derivative | Affinity-based protein capture and identification. |
Precursors for Advanced Material Science Research
In the realm of materials science, substituted anilines are valuable precursors for the synthesis of polymers, dyes, and materials with interesting electronic or optical properties. The iodine and nitro groups on this compound can be exploited to generate novel materials. For instance, the iodo-substituent is a key handle for polymerization reactions, such as Suzuki or Stille cross-coupling, to create conjugated polymers.
The inherent asymmetry and polarizability of the molecule, due to the electron-donating amino and methyl groups and the electron-withdrawing nitro group, suggest its potential as a building block for nonlinear optical (NLO) materials. While the NLO properties of this compound itself are not documented, similar nitroaniline derivatives have been investigated for such applications.
Potential Material Precursor Applications:
| Reaction Type | Co-monomer/Reagent | Resulting Material Class | Potential Properties |
| Suzuki Polycondensation | Aryl-diboronic acid | Conjugated Polymer | Electroluminescent, semiconducting |
| Stille Polycondensation | Aryl-distannane | Conjugated Polymer | Chemo- or biosensing |
| Reduction of nitro group, followed by oxidative polymerization | - | Polyaniline derivative | Conductive polymer |
Synthetic Routes to Scaffolds for Drug Discovery Programs
The development of novel molecular scaffolds is a cornerstone of modern drug discovery. Halogenated and nitrated anilines are frequently employed as starting materials in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. The reactivity of the functional groups in this compound allows for its incorporation into a variety of heterocyclic systems.
For example, the amino group can participate in condensation reactions with dicarbonyl compounds to form heterocycles like benzodiazepines or quinoxalines. The nitro group can be reduced to an amine, which can then be used to construct other ring systems. The iodine atom provides a site for carbon-carbon and carbon-heteroatom bond formation, enabling the elaboration of the scaffold.
Illustrative Synthetic Routes to Drug Scaffolds:
| Reaction Sequence | Target Scaffold | Therapeutic Relevance (of scaffold class) |
| 1. Reduction of nitro group (e.g., with SnCl₂/HCl) to form a diamine. 2. Condensation with a 1,2-dicarbonyl compound. | Quinoxaline derivative | Anticancer, antimicrobial, antiviral |
| 1. N-alkylation of the amino group. 2. Intramolecular cyclization via Heck reaction (utilizing the iodo-substituent). | Indole (B1671886) derivative | Wide range of biological activities |
| 1. Diazotization of the amino group. 2. Reduction to a hydrazine (B178648). 3. Fischer indole synthesis with a ketone. | Substituted indole | Serotonin receptor agonists, anti-inflammatory agents |
While these synthetic routes are plausible based on established chemical principles, their successful application to this compound would require experimental validation. The strategic placement of the iodo, methyl, and nitro groups offers opportunities for regioselective synthesis, making this compound a potentially valuable, though currently under-explored, building block for medicinal chemistry.
Future Research Directions and Perspectives
Exploration of Undiscovered Synthetic Pathways
While established methods for the synthesis of substituted nitroanilines exist, future research could focus on developing more efficient, sustainable, and novel synthetic routes to 5-Iodo-4-methyl-2-nitroaniline. Current syntheses often rely on multi-step processes involving nitration and iodination of a pre-substituted aniline (B41778) or toluidine precursor.
Future explorations could include:
One-Pot, Multi-Component Reactions: Designing a convergent synthesis where simpler, readily available starting materials are combined in a single reaction vessel to construct the target molecule. This approach could significantly improve efficiency by reducing the number of intermediate purification steps.
Late-Stage Functionalization: Investigating C-H activation methodologies to directly introduce the iodo or nitro group onto a 4-methyl-2-nitroaniline (B134579) or 5-iodo-4-methylaniline scaffold, respectively. This would offer a more atom-economical and flexible approach.
Alternative Iodination Reagents: Moving beyond traditional iodine and oxidizing agent systems to explore milder and more selective electrophilic iodine sources. This could lead to higher yields and cleaner reaction profiles. A comparative study of different iodinating systems could yield valuable data on regioselectivity and efficiency.
| Synthetic Strategy | Potential Advantage | Key Challenge |
| Multi-Component Reaction | Increased efficiency, reduced waste | Identifying compatible reaction conditions and catalysts |
| C-H Activation | High atom economy, late-stage modification | Achieving high regioselectivity on a complex scaffold |
| Novel Iodination Reagents | Milder conditions, improved selectivity | Reagent cost and stability |
Advanced Mechanistic Investigations Using State-of-the-Art Techniques
A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Kinetic studies on the iodination of substituted anilines have shown the reaction to be first order in both the aniline and the iodinating agent. niscpr.res.in The mechanism often involves the reversible combination of the substrate and the iodinating species, followed by a rate-determining deprotonation step. niscpr.res.inuca.edu
Future research should employ advanced techniques to build upon this foundational understanding:
In-Situ Spectroscopic Monitoring: Utilizing techniques like ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) to monitor reaction progress in real-time. This would allow for the identification of transient intermediates and the elucidation of complex kinetic profiles.
Computational Chemistry: Employing Density Functional Theory (DFT) calculations to model reaction pathways, predict transition state energies, and rationalize the observed regioselectivity of nitration and iodination. This can provide insights into the electronic and steric effects of the substituents on the aniline ring.
Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with Deuterium or Carbon-13) to trace the fate of specific atoms throughout the reaction, providing definitive evidence for proposed mechanisms.
Design and Synthesis of Novel Derivatives with Tunable Properties
The this compound scaffold is an excellent starting point for the synthesis of a diverse library of derivatives. The versatile reactivity of the nitro group, the amino group, and the carbon-iodine bond allows for a wide range of chemical modifications. mdpi-res.com
Potential avenues for derivatization include:
Modification of the Amino Group: Acylation, alkylation, or conversion to other nitrogen-containing functional groups can modulate the electronic properties and steric bulk of this position.
Reduction of the Nitro Group: The chemoselective reduction of the nitro group to an amine would yield a dianiline derivative, a valuable building block for polymers and heterocyclic synthesis. springernature.com
Cross-Coupling Reactions: The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide variety of aryl, alkyl, or alkynyl substituents. organic-chemistry.org This approach has been successfully used to synthesize complex indole (B1671886) scaffolds from N,N-dialkyl-o-iodoanilines. nih.gov
These derivatization strategies would allow for the fine-tuning of the molecule's electronic, optical, and biological properties for specific applications. For instance, the synthesis of iodo-chrysin derivatives has been shown to yield compounds with anti-thyroid cancer activities. nih.gov
| Derivatization Site | Reaction Type | Potential New Functionality |
| Amino Group | Acylation/Alkylation | Modified solubility, coordination sites |
| Nitro Group | Reduction | Second amino group for polymerization |
| Iodo Group | Cross-Coupling | Extended conjugation, new pharmacophores |
Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, AI-Driven Synthesis)
The adoption of modern chemical technologies could revolutionize the synthesis and optimization of this compound and its derivatives.
Flow Chemistry: Nitration and hydrogenation reactions, which are often highly exothermic and can be hazardous in batch processes, are well-suited for continuous flow reactors. amt.ukewadirect.com Flow chemistry offers enhanced safety, better temperature control, and the potential for straightforward scaling-up. acs.org The selective hydrogenation of halogenated nitroaromatics has been successfully demonstrated in flow systems. acs.orgacs.org This technology could be applied to the synthesis of this compound to improve safety and reproducibility. researchgate.net
AI-Driven Synthesis: Artificial intelligence and machine learning algorithms are increasingly being used for retrosynthetic analysis and reaction optimization. nih.govoptimlpse.co.uk An AI-driven platform could be employed to predict novel and efficient synthetic routes to this compound, potentially identifying non-intuitive pathways. moleculemaker.orgpreprints.org These systems can analyze vast reaction databases to propose reaction conditions and predict outcomes, accelerating the research and development cycle. elsevier.com
Expanding the Scope of Synthetic Applications in Specialized Fields
The unique combination of functional groups in this compound makes it a promising intermediate for applications in specialized fields such as medicinal chemistry and materials science. solubilityofthings.com Aromatic nitro compounds are a significant class of molecules with a wide range of biological activities and are used in various drugs. nih.govnih.gov
Future research should focus on:
Medicinal Chemistry: Using the compound as a scaffold to synthesize new molecules for biological screening. The iodo-nitroaniline motif can be found in compounds with potential therapeutic applications. For instance, iodo-quinoline derivatives have been investigated for their antimicrobial activity. semanticscholar.org The principles of structure-activity relationship (SAR) studies can be applied to guide the design of new drug candidates. openaccessjournals.com
Materials Science: Incorporating the molecule into larger polymeric structures or organic electronic materials. The strong dipole moment arising from the nitro and amino groups could impart interesting electronic or non-linear optical properties. The versatility of nitro compounds is well-established in the synthesis of functional materials. mdpi.com
Dye and Pigment Chemistry: Exploring its potential as a precursor for novel azo dyes or other chromophores, leveraging the chromophoric properties of the nitroaniline core. 4-Nitroaniline, a related compound, is a key intermediate in the production of dyes. wikipedia.org
By systematically exploring these research avenues, the scientific community can fully elucidate the chemical properties and potential applications of this compound, paving the way for new discoveries and innovations.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
¹H NMR :
- Amino protons (NH₂) appear as a broad singlet near δ 6.5–7.5 ppm, deshielded by the nitro group.
- Methyl protons (CH₃) resonate as a singlet at δ 2.3–2.5 ppm.
- Aromatic protons show splitting patterns consistent with substituent positions (e.g., para-iodo and ortho-nitro effects) .
¹³C NMR :
- The nitro group causes significant deshielding of adjacent carbons (~δ 140–150 ppm).
- Iodo-substituted carbons appear downfield (δ 90–100 ppm) .
IR Spectroscopy :
- Stretching vibrations for NO₂ (~1520 cm⁻¹ and 1350 cm⁻¹) and NH₂ (~3450 cm⁻¹) confirm functional groups .
Basic: What purification challenges arise with this compound, and how are they addressed?
Methodological Answer:
Challenges include:
- Low solubility : Due to nitro and iodo groups, the compound may have limited solubility in common solvents. Use DMF or DMSO for recrystallization.
- Byproduct removal : Column chromatography with silica gel and a gradient eluent (e.g., hexane → ethyl acetate) effectively separates nitro derivatives .
- Purity validation : Compare melting point (mp) with literature values (if available) and use HPLC with a C18 column (acetonitrile/water mobile phase) .
Advanced: How does the electronic structure of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
- Nitro Group : Strong electron-withdrawing effect deactivates the ring, but the iodine at position 5 acts as a leaving group in Suzuki-Miyaura couplings.
- Methyl Group : Steric hindrance at position 4 may slow coupling kinetics.
- Experimental Design :
Advanced: What computational approaches predict the photophysical properties of this compound?
Methodological Answer:
DFT Calculations :
- Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model HOMO-LUMO gaps and UV-Vis absorption spectra.
- Compare results with experimental data from NIST-subscribed databases .
Solvatochromism Studies :
- Simulate solvent effects (PCM model) to predict λmax shifts in polar vs. nonpolar solvents.
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
- Nitro Group Hazards : Avoid friction/heat to prevent decomposition (risk of NOx release). Use blast shields in large-scale reactions .
- Iodo Compound Toxicity : Work in a fume hood with PPE (gloves, goggles). Dispose of waste via halogen-specific protocols .
- Storage : Keep in amber glass at 2–8°C to prevent photodegradation and iodine sublimation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
